molecular formula C11H11N5 B11765458 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile CAS No. 879223-59-3

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Cat. No.: B11765458
CAS No.: 879223-59-3
M. Wt: 213.24 g/mol
InChI Key: RHGCBSVXKKRFMT-UHFFFAOYSA-N
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Description

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with amino, benzylamino, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino groups in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and benzylamino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carbonitrile group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds:

    3-amino-4-(1-amino-2-cyanovinyl)furazan: This compound features a similar amino and carbonitrile substitution pattern but with a furazan ring instead of a pyrazole ring.

    3-amino-4-hydroxybenzoic acid: This compound has an amino group and a hydroxyl group on a benzene ring, differing in the core structure and functional groups.

Uniqueness: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring. The presence of both amino and benzylamino groups provides a versatile scaffold for further functionalization and derivatization, making it valuable in various fields of research and industry.

Properties

879223-59-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16)

InChI Key

RHGCBSVXKKRFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N

Origin of Product

United States

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